structural analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
structural analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
An In-depth Technical Guide to the Structural Analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
Authored by: A Senior Application Scientist
Introduction
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a substituted pyridine core, a hydroxyl group, and a reactive chloromethyl moiety, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, a rigorous and multi-faceted approach to its structural elucidation is paramount to ensure its identity, purity, and suitability for downstream applications.
This guide provides a comprehensive overview of the key analytical techniques employed in the . It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific principles and expected outcomes. The methodologies described herein are self-validating, ensuring a high degree of confidence in the final structural assignment.
Molecular Structure and Key Features
The foundational step in any structural analysis is a thorough understanding of the molecule's constituent parts. 2-Chloromethyl-3,5-dimethylpyridin-4-ol possesses a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1] Its structure is characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and a chloromethyl group at position 2. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint that can be interrogated by various analytical methods.
Part 1: Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of structural analysis for organic molecules. They provide detailed information about the electronic and vibrational states of chemical bonds, as well as the chemical environment of individual atoms. For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the .
Rationale for NMR Analysis
The choice of NMR as the primary analytical technique is dictated by its ability to provide precise information about the connectivity of atoms. For a molecule with multiple isomers, such as substituted pyridines, NMR is crucial for definitively establishing the substitution pattern. The chemical shift, integration, and multiplicity of the proton signals, along with the number and chemical shifts of the carbon signals, allow for a complete mapping of the molecular structure.
¹H NMR Spectroscopy: A Proton's Perspective
Expected ¹H NMR Spectrum:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH | ~7.5-8.5 | Singlet | 1H | The lone proton on the pyridine ring is deshielded by the electronegative nitrogen atom and the aromatic ring current. |
| -CH₂Cl | ~4.5-5.0 | Singlet | 2H | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a significant downfield shift. |
| Ar-CH₃ (x2) | ~2.2-2.5 | Singlet | 6H | The two methyl groups on the aromatic ring are in a similar chemical environment. |
| -OH | Variable (broad) | Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy: The Carbon Backbone
Expected ¹³C NMR Spectrum:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=N (C2) | ~150-160 | The carbon atom double-bonded to the nitrogen in the pyridine ring is significantly deshielded. |
| C-OH (C4) | ~155-165 | The carbon atom attached to the hydroxyl group is also highly deshielded. |
| C-CH₃ (C3, C5) | ~130-140 | The substituted aromatic carbons. |
| Aromatic CH (C6) | ~120-130 | The aromatic carbon bearing a proton. |
| -CH₂Cl | ~40-50 | The carbon of the chloromethyl group is deshielded by the adjacent chlorine atom. |
| Ar-CH₃ (x2) | ~15-25 | The methyl carbons attached to the aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Employ the same NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[2] The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds.
Rationale for IR Analysis
For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group, the C-Cl bond, the aromatic C=C and C=N bonds, and the C-H bonds of the methyl and chloromethyl groups.[3][4]
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000-3100 | Medium | Stretching |
| C-H (aliphatic) | 2850-3000 | Medium | Stretching |
| C=C, C=N (aromatic ring) | 1500-1650 | Medium-Strong | Stretching |
| C-O (hydroxyl) | 1200-1300 | Strong | Stretching |
| C-Cl | 600-800 | Strong | Stretching |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Rationale for MS Analysis
MS is crucial for determining the molecular weight of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and confirming its elemental composition. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a definitive signature in the mass spectrum.[5][6][7]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z corresponding to the molecular weight of the compound (171.62). Due to the presence of one chlorine atom, there will be an M+2 peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak.[6]
-
Fragmentation Pattern: Common fragmentation pathways for halogenated organic compounds include the loss of the halogen atom or the entire haloalkyl group.[8] For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, key fragments may include:
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - CH₂Cl]⁺: Loss of the chloromethyl radical.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often provides detailed fragmentation information.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
Part 2: Crystallographic Analysis
While spectroscopic methods provide a wealth of information about the connectivity and functional groups, X-ray crystallography offers an unparalleled, unambiguous three-dimensional picture of the molecule's structure in the solid state.
Single-Crystal X-ray Diffraction
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to determine the precise arrangement of atoms in the crystal lattice.[9][10]
Rationale for X-ray Crystallography
For a molecule with potential for tautomerism and various conformational possibilities, single-crystal X-ray diffraction provides definitive proof of its solid-state structure. It can confirm the substitution pattern on the pyridine ring and provide precise bond lengths and angles, offering insights into the molecule's electronic structure and intermolecular interactions.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 2-Chloromethyl-3,5-dimethylpyridin-4-ol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[10]
-
Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using a single-crystal X-ray diffractometer.[10]
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
Validation and Analysis: Validate the final structure using crystallographic software and analyze the bond lengths, bond angles, and intermolecular interactions.
Part 3: Synthesis and Purity Assessment
A comprehensive structural analysis also considers the synthetic origin of the compound and its purity.
Synthetic Pathway
While multiple synthetic routes may exist, a common approach for preparing substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, a plausible synthesis could involve the chlorination of the corresponding 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. Understanding the synthesis is crucial as it can provide insights into potential impurities and byproducts. A related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is synthesized from 2,3,5-trimethylpyridine through a multi-step process involving oxidation, nitration, methoxylation, acylation, hydrolysis, and halogenation.[12]
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Purity Assessment
The purity of the synthesized compound must be rigorously assessed to ensure that the structural analysis is performed on the correct chemical entity.
Key Purity Assessment Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A high-purity sample of 2-Chloromethyl-3,5-dimethylpyridin-4-ol should exhibit a single major peak in the chromatogram.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, Cl) of the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.
Conclusion
The requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. For an unequivocal three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This comprehensive analytical approach, coupled with rigorous purity assessment, ensures the unambiguous identification and characterization of this important chemical entity, thereby supporting its application in research and development.
References
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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Tsvetkov, E. N. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 691. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]
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FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]
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